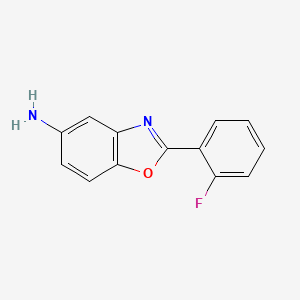

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine

Übersicht

Beschreibung

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of a fluorophenyl group attached to the benzoxazole ring, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-fluoroaniline with salicylic acid derivatives under acidic or basic conditions. One common method is the cyclization of 2-fluoroaniline with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at the ortho position of the phenyl ring facilitates NAS. Key reactions include:

Fluorine Replacement with Amines

Under basic conditions (K₂CO₃) and polar aprotic solvents (DMF), the fluorine atom undergoes substitution with primary or secondary amines. For example:

-

Reaction with benzylamine at 70°C yields N-benzyl derivatives .

-

Selective substitution requires precise control of temperature and stoichiometry, as higher temperatures (120°C) favor disulfide formation .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine, K₂CO₃ | DMF, 70°C, 4–7 h | N-Benzylbenzoxazolamine derivative | 68–88% |

| 5-Bromopentylamine HBr | Toluene, reflux, 4 h | Pentylamine-linked benzoxazole | 72% |

Amine Functionalization

The primary amine at position 5 undergoes acylation and alkylation:

Acylation

Reaction with acyl chlorides (e.g., chloroacetyl chloride) in the presence of Et₃N produces amides:

-

Acetylation with acetyl chloride yields 5-acetamido derivatives, critical for enhancing antimicrobial activity .

Alkylation

Alkyl halides (e.g., methyl iodide) in DMF with Cs₂CO₃ generate secondary amines:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, Et₃N | DMF, −5°C, 3 h | 5-Chloroacetamido derivative | 76% |

| Alkylation | Methyl iodide, Cs₂CO₃ | DMF, rt, 12 h | N-Methylbenzoxazolamine | 82% |

Oxidation and Reduction

Reduction

Limited applicability due to the stability of the benzoxazole core. LiAlH₄ may reduce the oxazole ring under extreme conditions.

Cyclization and Ring Expansion

Reaction with α,ω-dihaloalkanes or thioureas promotes cyclization:

-

5-Bromopentylamine HBr induces Smiles rearrangement, forming pyrrolidine-fused derivatives .

-

I₂/K₂CO₃ mediates oxidative C–O bond formation, enabling annulation to larger heterocycles .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 5-Bromopentylamine HBr | Toluene, reflux, 4 h | Pyrrolidine-fused benzoxazole | 70% |

| Thiourea, I₂/K₂CO₃ | THF, rt, 3 h | Thiadiazole-linked derivative | 68% |

Electrophilic Substitution

The benzoxazole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 4 or 7, directed by the electron-donating amine .

Key Reaction Insights

-

Temperature Sensitivity : Substitution and cyclization reactions require strict thermal control to avoid side products .

-

Solvent Effects : DMF enhances NAS efficiency, while toluene favors Smiles rearrangements .

-

Structural Modulation : Fluorine and amine positions dictate reactivity, enabling targeted drug design .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions underscores its utility in synthesizing bioactive molecules and functional materials.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The benzoxazole scaffold is known for its diverse biological activities, making derivatives like 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine significant in drug discovery. Key areas of application include:

- Antimicrobial Activity : Compounds with the benzoxazole structure have demonstrated effectiveness against various microbial strains. Research indicates that derivatives exhibit significant antimicrobial properties, which can be attributed to their ability to interact with biological receptors effectively .

- Anticancer Properties : Several studies have reported that benzoxazole derivatives possess cytotoxic effects against cancer cell lines. For instance, research has shown that modifications on the benzoxazole ring can enhance activity against specific cancer types, including breast and colorectal cancers .

- Anti-inflammatory Effects : The anti-inflammatory potential of benzoxazole derivatives suggests their use in treating conditions characterized by inflammation. This is particularly relevant for compounds designed to inhibit specific inflammatory pathways .

Material Science Applications

This compound also finds applications in materials science:

- OLED Materials : The compound has been explored as a dopant or host material in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the efficiency and stability of OLED devices .

- Nanomaterials : The synthesis of nanostructured materials incorporating benzoxazole derivatives has been investigated. These materials can exhibit enhanced properties such as increased surface area and improved catalytic activity .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable intermediate:

- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it a versatile building block in organic synthesis.

- Catalysis : Recent advancements have highlighted its role in catalyzed reactions. For example, studies have shown that certain catalysts can facilitate the formation of benzoxazole derivatives from simpler starting materials using this compound as an intermediate .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity Study :

- Synthesis and Characterization of Nanomaterials :

- OLED Performance Enhancement :

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation and increased cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Fluorophenyl)-1,3-benzoxazole

- 2-(2-Fluorophenyl)-1,3-benzothiazole

- 2-(2-Fluorophenyl)-1,3-benzimidazole

Uniqueness

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the amine group at the 5-position of the benzoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The fluorophenyl group also enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Biologische Aktivität

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various therapeutic potentials.

Chemical Structure and Properties

The compound features a benzoxazole moiety with a fluorophenyl substituent, which enhances its reactivity and biological interactions. The presence of the fluorine atom is particularly significant as it can influence the compound's pharmacokinetics and binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. Common synthetic routes include:

- Cyclodesulfurization : This method utilizes sulfur-containing precursors to form the benzoxazole framework.

- Nucleophilic Substitution : Fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

Antimicrobial Activity

A range of studies have demonstrated the antimicrobial properties of benzoxazole derivatives, including this compound. Notably, compounds in this class have shown significant activity against both gram-positive and gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate |

| Escherichia coli | 15 | High |

| Candida albicans | 18 | Moderate |

Studies indicate that derivatives containing the benzoxazole scaffold exhibit potent antibacterial effects, particularly against Escherichia coli at concentrations as low as 25 μg/mL .

Antitubercular Activity

Recent research highlights the potential of benzoxazole derivatives in targeting Mycobacterium tuberculosis. For instance, molecular docking studies have shown that certain derivatives can inhibit the DprE1 protein involved in the bacterial cell wall synthesis pathway, with IC50 values below 6 μg/mL .

Anti-inflammatory and Cytotoxic Effects

Compounds derived from benzoxazole have also been evaluated for their anti-inflammatory properties. For example, derivatives like 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid demonstrated significant anti-inflammatory activity comparable to standard drugs such as ibuprofen . Furthermore, cytotoxicity assays reveal that some derivatives exhibit strong activity against cancer cell lines, indicating potential use in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.

- Amine Group Positioning : Variations in the positioning of the amine group significantly affect binding affinity to target proteins.

Case Studies

Several case studies illustrate the compound's biological efficacy:

- Antimicrobial Screening : A series of benzoxazole derivatives were screened against various pathogens, demonstrating a consistent trend where modifications at the phenyl ring enhanced antibacterial properties .

- Inhibition Studies on DprE1 : Compounds were tested for their ability to inhibit DprE1 activity with promising results indicating strong potential for treating tuberculosis .

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKZGGXTFFGCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352894 | |

| Record name | 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313527-46-7 | |

| Record name | 2-(2-Fluorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313527-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.